2-(tetrahydro-2H-pyran-4-yl)acetyl chloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tetrahydro-2H-pyran-4-yl)acetyl chloride typically involves the reaction of tetrahydro-2H-pyran-4-ylacetic acid with thionyl chloride (SOCl2) under reflux conditions . The reaction proceeds as follows:
C7H12O3+SOCl2→C7H11ClO2+SO2+HCl
The product is then purified by distillation under reduced pressure to obtain the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with efficient cooling systems to manage the exothermic nature of the reaction . The product is then purified using industrial distillation columns to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
2-(tetrahydro-2H-pyran-4-yl)acetyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: Reacts with water to form tetrahydro-2H-pyran-4-ylacetic acid and hydrochloric acid.
Reduction: Can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in anhydrous solvents like dichloromethane (CH2Cl2) at room temperature.
Hydrolysis: Performed in aqueous media at ambient temperature.
Reduction: Conducted in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Major Products Formed
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
Tetrahydro-2H-pyran-4-ylacetic acid: Formed from hydrolysis.
Tetrahydro-2H-pyran-4-ylmethanol: Formed from reduction.
Scientific Research Applications
2-(tetrahydro-2H-pyran-4-yl)acetyl chloride is widely used in scientific research for various applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: Employed in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Material Science: Utilized in the preparation of functional materials and polymers.
Biological Studies: Used in the modification of biomolecules for studying biological processes.
Mechanism of Action
The mechanism of action of 2-(tetrahydro-2H-pyran-4-yl)acetyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form acylated products, which can further participate in various biochemical and chemical pathways . The molecular targets include nucleophilic sites on proteins, nucleic acids, and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: A six-membered ring ether with similar structural features.
Tetrahydro-2H-pyran-4-ylacetic acid: The parent acid of 2-(tetrahydro-2H-pyran-4-yl)acetyl chloride.
Tetrahydro-2H-pyran-4-ylmethanol: The reduced form of the compound.
Uniqueness
This compound is unique due to its reactivity as an acyl chloride, making it a versatile intermediate for various synthetic applications . Its ability to form stable acylated products distinguishes it from other similar compounds .
Properties
IUPAC Name |
2-(oxan-4-yl)acetyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO2/c8-7(9)5-6-1-3-10-4-2-6/h6H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOMCRTRTXWWINA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50640450 | |
Record name | (Oxan-4-yl)acetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50640450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40500-05-8 | |
Record name | (Oxan-4-yl)acetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50640450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Tetrahydro-2H-pyran-4-yl)acetyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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